N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-16-13-4-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMPGYRHSZKTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antibacterial and anticancer activities, as well as its synthesis and structural characteristics.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a cyclopentapyrimidine core and a sulfonamide linkage. Its molecular formula is CHNOS, with a molecular weight of approximately 288.36 g/mol. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Many related compounds act by inhibiting bacterial protein synthesis or disrupting cell wall integrity. The bicyclic structure may contribute to the binding affinity to bacterial ribosomes.
- Case Study : A study on structurally related thiazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Testing : In vitro assays using the National Cancer Institute's 60 cancer cell line panel have indicated that similar compounds can exhibit cytotoxic effects against multiple cancer types. For example, derivatives containing the cyclopentapyrimidine moiety were shown to inhibit cell proliferation in breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 |
| Compound B | A549 (Lung Cancer) | 15.0 |
| N-(4-Ethoxyphenyl)-... | HCT116 (Colon Cancer) | 10.0 |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Cyclopentapyrimidine Core : The initial step involves cyclization reactions using appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfur moiety is achieved through nucleophilic substitution reactions.
- Final Acetylation : The final product is obtained by acetylating the amine group with acetic anhydride or acetyl chloride.
Comparison with Similar Compounds
BI81587 (C₂₂H₃₀N₄O₃S)
This analog (CAS: 1115506-62-1) replaces the ethoxyphenyl group with a 3-(dimethylamino)propyl substituent on the cyclopenta[d]pyrimidinone nitrogen. The dimethylamino group enhances solubility in polar solvents due to its basicity, contrasting with the ethoxyphenyl group’s lipophilic nature. Molecular weight increases marginally (430.56 g/mol vs.
Pyrido[4,3-d]Pyrimidinone Derivatives
A pyrido[4,3-d]pyrimidinone analog (C₂₂H₂₁Cl₃N₄O₂) from features a 2,4-dichlorophenyl acetamide substituent and a benzyl group on the pyrimidinone core. The chlorine atoms increase lipophilicity (ClogP ~4.5 vs. ~3.0 for the target compound), likely enhancing membrane permeability but reducing aqueous solubility. The pyrido-pyrimidinone core may alter hydrogen-bonding interactions compared to the cyclopenta system .
Modifications to the Acetamide Side Chain
N-(4-Hydroxyphenyl)Acetamide
This simpler analog () lacks the sulfanyl-cyclopenta[d]pyrimidinone moiety. The hydroxyl group confers higher polarity (LogP ~1.2) compared to the ethoxy group (LogP ~2.8), suggesting faster metabolic clearance due to phase II conjugation (e.g., glucuronidation).
Thiazolidinone Derivatives
This tautomerism could influence stability and binding modes in biological systems, highlighting the need for detailed spectroscopic analysis of the target compound’s tautomeric states .
Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
